![molecular formula C10H7N3O2S B2898839 2-(Methylthio)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-ol CAS No. 1273577-64-2](/img/structure/B2898839.png)
2-(Methylthio)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Methylthio)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-ol” is a type of pyrido furo pyrimidin-4 (3H)-one derivative . It belongs to a class of nitrogen-containing heterocycles, which have been extensively researched in the field of organic-medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, ethyl furo [2,3-b]pyridine-2-carboxylate reacts with ammonia to afford furo [2,3-b]pyridine-2-carboxamide. This compound, on reaction with triethyl orthoformate TEOF, gives the desired compound .Molecular Structure Analysis
The molecular structure of this compound is part of the broader family of pyridopyrimidines . These structures are of great interest due to their biological potential and have been studied extensively in the development of new therapies .Chemical Reactions Analysis
A Michael addition-type reaction has been proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Applications De Recherche Scientifique
Antioxidant Activity
The compound has been studied for its antioxidant properties . It’s part of a series of 2-methylthio-pyrido-triazolopyrimidines that have been evaluated for their ability to scavenge free radicals, reduce ferric ions, and exhibit overall reducing power capability . These properties are crucial in the development of therapeutic agents that can mitigate oxidative stress-related diseases.
Antitumor Activity
Some derivatives of this compound class have shown promising antitumor effects . For instance, piritrexim, a related pyridopyrimidine, has inhibited dihydrofolate reductase (DHFR) and demonstrated significant antitumor effects in animal models . This suggests potential applications in cancer therapy.
Antimicrobial and Antiviral Agents
The pyrimidopyrimidine compounds, which include the MFCD18633569 structure, have been recognized for their antibacterial and antiviral activities . This makes them valuable candidates for the development of new drugs to combat infectious diseases.
Anti-inflammatory and Hepatoprotective Agents
These compounds have also been explored for their anti-inflammatory properties and their ability to protect the liver . Such dual functionality is particularly beneficial in treating conditions like hepatitis, where inflammation is a key concern.
Kinase Inhibition
The fused pyrimidine structure of MFCD18633569 makes it a potential scaffold for kinase inhibitors . Kinase inhibitors are a class of drugs that can interfere with cell signaling pathways, making them effective in treating various diseases, including cancer.
Cardiovascular Applications
Given the broad biological activity of pyridopyrimidines, there’s potential for cardiovascular applications, particularly in hypertension management . The ability to modulate blood pressure through these compounds could lead to new treatments for high blood pressure.
Mécanisme D'action
Target of Action
The primary targets of MFCD18633569 are protein kinases and PI3 kinase p110a . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . PI3 kinase p110a is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
MFCD18633569 exerts its action by inhibiting its primary targets. It inhibits protein kinases, thereby controlling cell growth, differentiation, migration, and metabolism . It also inhibits PI3 kinase p110a, affecting various cellular functions .
Biochemical Pathways
The inhibition of protein kinases and PI3 kinase p110a by MFCD18633569 affects several biochemical pathways. These pathways are primarily involved in cell growth, differentiation, migration, and metabolism
Result of Action
The inhibition of protein kinases and PI3 kinase p110a by MFCD18633569 can lead to the control of cell growth, differentiation, migration, and metabolism . This can result in the compound exhibiting antitumor activity . Some derivatives of the compound have also shown good activity as antioxidant agents .
Orientations Futures
The future directions for this compound could involve further exploration of its potential therapeutic uses. For instance, some pyrido-triazolopyrimidines have shown good activity as antioxidant agents . Additionally, models from 3D-QSAR provided a strong basis for future rational design of more active and selective inhibitors .
Propriétés
IUPAC Name |
4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c1-16-10-12-6-5-3-2-4-11-9(5)15-7(6)8(14)13-10/h2-4H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCGKRLHRZJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)OC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

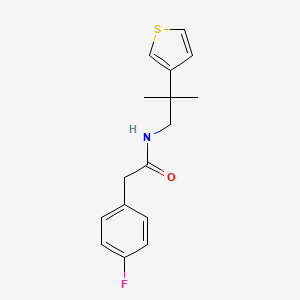
![2-amino-6-benzyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2898759.png)

![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2898761.png)
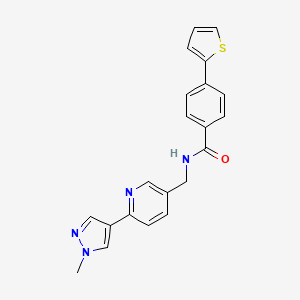
![5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2898764.png)

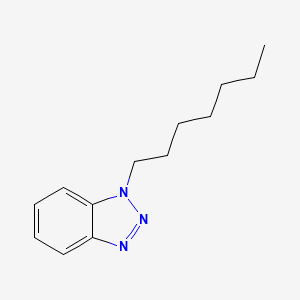
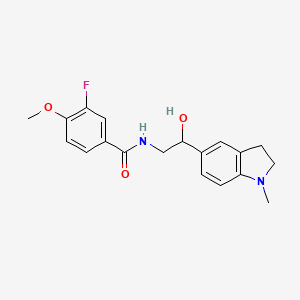
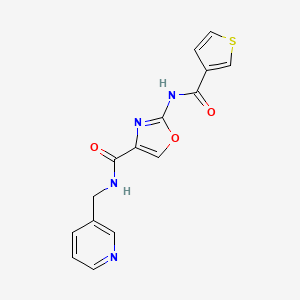
![1-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2898772.png)
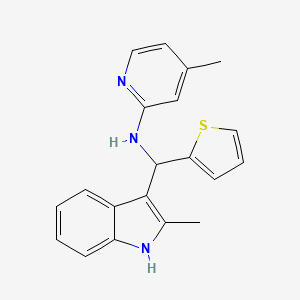
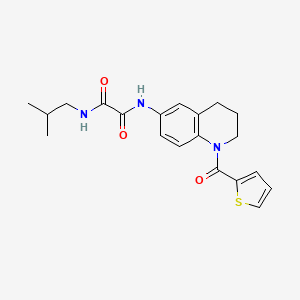
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2898777.png)